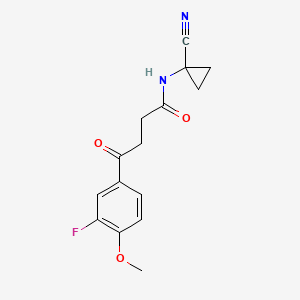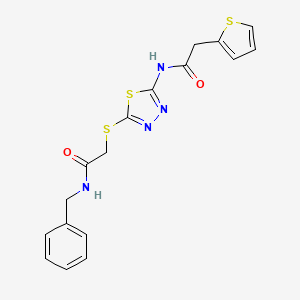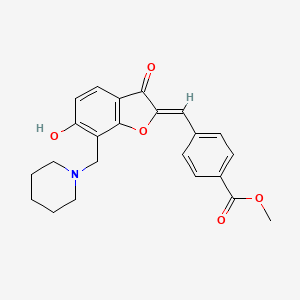![molecular formula C8H5BrF2N2 B2872699 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 2248380-65-4](/img/structure/B2872699.png)
4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful for a variety of research purposes, particularly in the fields of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to have a high affinity for certain receptors in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which may explain its potential use in the treatment of neurological disorders and cancer. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine in lab experiments is its unique properties, which make it useful for a variety of research purposes. However, there are also limitations to using this compound, particularly in terms of its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine. One area of research could focus on further exploring the mechanism of action of this compound, particularly in terms of its potential use in the treatment of neurological disorders and cancer. Another area of research could focus on developing new drugs based on the structure of 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine, with the goal of improving the effectiveness and safety of these drugs. Overall, there is much potential for further research on this compound and its applications in scientific research.
Métodos De Síntesis
The synthesis of 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine involves a multi-step process that begins with the reaction of 2-bromo-5-chloropyridine with difluoromethylpyrazole in the presence of a palladium catalyst. This reaction produces 2-bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine, which is then further reacted with sodium hydride and 1-bromo-3-chloropropane to yield 4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine.
Aplicaciones Científicas De Investigación
4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have potential applications in the development of new drugs, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor properties.
Propiedades
IUPAC Name |
4-bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-2-1-3-13-7(5)4-6(12-13)8(10)11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHOKFLQPBCXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)F)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)

![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)
![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)


![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)



![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)